molecular formula C10H7BrF2N2 B2721322 4-Bromo-3-(difluoromethyl)-1-phenylpyrazole CAS No. 2248406-43-9

4-Bromo-3-(difluoromethyl)-1-phenylpyrazole

Cat. No.: B2721322
CAS No.: 2248406-43-9
M. Wt: 273.081
InChI Key: LKFNFNBNXNXEMH-UHFFFAOYSA-N
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Description

4-Bromo-3-(difluoromethyl)-1-phenylpyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is of interest due to its unique chemical structure, which includes a bromine atom, a difluoromethyl group, and a phenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(difluoromethyl)-1-phenylpyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(difluoromethyl)-1-phenylpyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution products: Various substituted pyrazoles depending on the nucleophile used.

    Coupling products: New arylated pyrazoles with extended conjugation.

Scientific Research Applications

4-Bromo-3-(difluoromethyl)-1-phenylpyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(difluoromethyl)-1-phenylpyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the difluoromethyl group can enhance its binding affinity and metabolic stability, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(difluoromethyl)-1-phenylpyrazole is unique due to the combination of its functional groups and the pyrazole core. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

4-bromo-3-(difluoromethyl)-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2N2/c11-8-6-15(14-9(8)10(12)13)7-4-2-1-3-5-7/h1-6,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFNFNBNXNXEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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